Taraxerol acetate

描述

Taraxerol acetate is a pentacyclic triterpenoid compound derived from taraxerol, which is found in various higher plants such as Taraxacum officinale, Alnus glutinosa, and Skimmia spp . This compound has garnered significant attention due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and antioxidant activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of taraxerol acetate typically involves the acetylation of taraxerol. One common method is to react taraxerol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out at room temperature and yields this compound as a colorless solid.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches. For instance, engineered strains of Saccharomyces cerevisiae have been used to produce taraxerol by overexpressing key genes in the mevalonate pathway . This method allows for the scalable production of taraxerol, which can then be acetylated to form this compound.

化学反应分析

Types of Reactions

Taraxerol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form taraxerol ketone.

Reduction: Reduction of this compound can yield taraxerol alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Taraxerol ketone

Reduction: Taraxerol alcohol

Substitution: Various taraxerol derivatives depending on the nucleophile used

科学研究应用

Anti-inflammatory Properties

Taraxerol acetate has demonstrated significant anti-inflammatory effects by acting as a cyclooxygenase (COX) inhibitor. Recent studies have shown that TA exhibits considerable inhibitory activity against both COX-1 and COX-2 enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation. The IC50 values for COX-1 and COX-2 were reported as 116.3 ± 0.03 μM and 94.7 ± 0.02 μM, respectively . Molecular docking studies revealed that TA interacts with key amino acid residues in the binding pocket of the COX-2 enzyme, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma U87MG cells. In vitro studies showed that TA induced dose- and time-dependent cytotoxicity and apoptosis in these cells . The apoptotic induction was confirmed through assays that highlighted nuclear fragmentation and the presence of apoptotic bodies. Furthermore, TA has been investigated for its potential use in combination therapies to enhance the efficacy of existing chemotherapeutic agents.

Metabolic Disorders Management

Recent findings suggest that this compound may play a role in managing metabolic disorders by regulating oxidative stress. A study indicated that TA extracted from dandelion could alleviate oxidative stress in murine intestinal epithelial cells . This property is crucial as oxidative stress is a contributing factor in various metabolic disorders, including diabetes and obesity.

Case Studies and Research Findings

作用机制

The mechanism of action of taraxerol acetate involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.

Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating the PI3K/AKT signaling pathway.

Antioxidant: Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

相似化合物的比较

Taraxerol acetate is similar to other pentacyclic triterpenoids such as β-amyrin, lupeol, and oleanolic acid . it is unique in its specific bioactivities and the pathways it modulates:

β-amyrin: Another pentacyclic triterpenoid with similar anti-inflammatory properties but different molecular targets.

Lupeol: Known for its anti-cancer and anti-inflammatory activities, but with a different structural configuration.

Oleanolic acid: Shares anti-inflammatory and antioxidant properties but differs in its mechanism of action and molecular targets.

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

生物活性

Taraxerol acetate, a pentacyclic triterpene derived from various plant species, has garnered attention for its diverse biological activities. This article explores the compound's anticancer, anti-inflammatory, antipyretic, and other significant effects based on recent research findings.

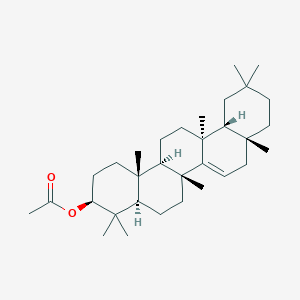

Chemical Structure and Properties

This compound is characterized by its structural formula, which includes an acetate group at the C-3 position of the taraxerol molecule. This modification enhances its biological activity compared to its parent compound, taraxerol.

Anticancer Activity

Case Study: Glioblastoma Cells

Recent studies have demonstrated that this compound exhibits potent anticancer properties, particularly against U87 human glioblastoma cells. The following table summarizes key findings from in vitro and in vivo experiments:

| Parameter | Control | 10 µM | 50 µM | 150 µM |

|---|---|---|---|---|

| % Apoptotic Cells | 7.3% | 16.1% | 44.1% | 76.7% |

| Cell Viability (MTT Assay) | 100% | 82.5% | 56.4% | 23.8% |

| Tumor Weight (g) | 1.2 | 0.81 | 0.42 | - |

| Tumor Volume (cm³) | 1.3 | 0.67 | 0.25 | - |

The compound induced dose- and time-dependent cytotoxic effects and significantly inhibited cell migration in a wound healing assay. Additionally, this compound led to sub-G1 cell cycle arrest and increased DNA fragmentation, indicating its potential as an effective anticancer agent .

The mechanism by which this compound induces apoptosis involves mitochondrial pathways, leading to alterations in cell cycle progression and autophagy activation . Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment, with significant changes in cell cycle-associated proteins observed through Western blot analysis.

Anti-Inflammatory Activity

This compound also exhibits notable anti-inflammatory effects. A study evaluated its impact on carrageenan-induced paw edema in Wistar rats, revealing a significant reduction in edema at a dose of 60 mg/kg body weight . The compound's ability to mitigate inflammation suggests potential therapeutic applications in inflammatory diseases.

Antipyretic Effects

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antipyretic activity. In a yeast-induced pyrexia model, it produced a significant decrease in body temperature, comparable to standard antipyretic drugs like aspirin but with a quicker onset . This effect was also dose-dependent, highlighting its potential as a safer alternative for managing fever.

Additional Biological Activities

This compound has been reported to possess various other biological activities:

属性

IUPAC Name |

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGYBXHXATAQY-BOTWUFHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944487 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189-80-2 | |

| Record name | Taraxerol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of cancer cells have shown sensitivity to Taraxerol acetate in vitro?

A1: Research has shown promising anticancer activity of this compound against U87 human glioblastoma cells [] and HeLa human cervical cancer cells [].

Q2: What are the key mechanisms underlying the anticancer activity of this compound?

A2: this compound exhibits its anticancer effects through multiple pathways, including: * Induction of Apoptosis: this compound triggers programmed cell death in cancer cells via both intrinsic (mitochondrial) and extrinsic pathways. This involves activation of caspases, release of cytochrome c, and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 [, ].* Autophagy Induction: Evidence suggests this compound can also induce autophagy, a cellular recycling process, which can contribute to its anti-cancer effects [].* Cell Cycle Arrest: The compound can disrupt the cell cycle, specifically causing arrest at the sub-G1 and G2/M phases, thereby preventing cancer cell proliferation [, ].* Inhibition of Cell Migration: this compound has been observed to inhibit the migratory capacity of U87 glioblastoma cells, potentially hindering tumor invasion and metastasis [].

Q3: How does this compound impact mitochondrial function in cancer cells?

A3: this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP, Δψm) in HeLa cells, suggesting significant disruption of mitochondrial function, ultimately contributing to apoptosis induction [].

Q4: Does this compound affect any specific signaling pathways in cancer cells?

A4: Yes, research indicates that this compound suppresses the PI3K/Akt signaling pathway in HeLa cells, which plays a crucial role in cell survival and proliferation [].

Q5: Has the anticancer activity of this compound been demonstrated in vivo?

A5: Yes, in a mouse xenograft model, this compound effectively inhibited tumor growth and reduced tumor weight and volume, supporting its in vitro findings [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C32H52O2, and its molecular weight is 468.77 g/mol [].

Q7: What are the key structural features of this compound?

A7: this compound is a pentacyclic triterpenoid, characterized by a skeleton containing five fused six-membered rings. It possesses a double bond and a β-oriented acetate group attached to its structure [].

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Commonly employed spectroscopic techniques for this compound characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) techniques like Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) [, , , , ].

Q9: Has the crystal structure of this compound been determined?

A9: Yes, the crystal structure of this compound has been solved, providing detailed insights into its three-dimensional conformation and intermolecular interactions [].

Q10: What are the natural sources of this compound?

A10: this compound is found in a variety of plants, including: * Artemisia roxburghiana []* Calotropis gigantea []* Laggera pterodonta []* Ipomoea mauritiana []* Mikania cordifolia []* Ceiba pentandra []* Seriphidium santolium [, ]* Dorstenia arifolia []* Launaea pinnatifida []* Pieris japonica []* Phyllanthus maderaspatensis []* Codonopsis pilosula [, ]* Hibiscus rosa sinensis [, , ]* Lannea coromandelica []* Ainsliaea spicata []* Vitex phaseolifolius []* Codonopsis ovata []* Euphorbia vajravelui []* Artemisia judaica []* Artemisia afra []* Rhododendron spiciferum []* Microcos tomentosa []* Pterogyne nitens []* Pseudostellaria heterophylla []* Sonchus arvensis []* Codonopsis nervosa []* Hoya paziae []

Q11: What extraction and isolation techniques are commonly used to obtain this compound from natural sources?

A11: this compound is typically extracted from plant materials using organic solvents like methanol, ethanol, dichloromethane, or hexane. Isolation and purification are achieved through various chromatographic methods, including column chromatography (silica gel, Sephadex LH-20), vacuum liquid chromatography (VLC), and high-performance thin layer chromatography (HPTLC) [, , , , ].

Q12: What other biological activities have been reported for this compound?

A12: In addition to its anticancer potential, this compound has exhibited other promising biological activities: * Anti-inflammatory activity: this compound significantly reduced carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory properties [].* Cyclooxygenase (COX) Inhibition: this compound demonstrated inhibitory activity against both COX-1 and COX-2 enzymes in vitro, indicating its potential as an anti-inflammatory agent targeting COX enzymes [].* Antiviral Activity: this compound showed antiviral activity against herpes simplex virus type II (HSV-II) in a study, highlighting its potential antiviral applications [].* Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound inhibited PTP1B activity, suggesting potential antidiabetic properties as PTP1B is a validated target for diabetes management [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。